molecular formula C11H10ClN3O2S B3317061 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde CAS No. 955978-98-0

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B3317061
CAS No.: 955978-98-0
M. Wt: 283.73 g/mol
InChI Key: UGXRFSNHOCGNDO-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C11H10ClN3O2S. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 2-position, a morpholine ring at the 4-position, and an aldehyde group at the 6-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, typically using reagents like Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:

    2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: This compound has a similar structure but differs in the position of the thieno ring fusion, which can affect its chemical and biological properties.

    4-Morpholinothieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core but may have different substituents, leading to variations in their reactivity and applications.

    Thieno[2,3-d]pyrimidine-6-carbaldehyde derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-13-9(15-1-3-17-4-2-15)8-5-7(6-16)18-10(8)14-11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRFSNHOCGNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(SC3=NC(=N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718637
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-98-0
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-4-morpholinothieno[2,3-d]pyrimidine (1.75 g, 6.85 mmol) in dry THF (40 mL) at −78° C. was added a 2.5M solution of n-butyllithium (nBuLi) in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 μL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room temperature the reaction mixture was poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (1.50 g) MS (Q1) 284 (M+).
Quantity
1.75 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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solution
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reactant
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3.3 mL
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796 μL
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Synthesis routes and methods II

Procedure details

To a suspension of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 (90.2 g, 0.350 mol, 1.0 equiv.) in THF (anhydrous, 1400 ml) at −78° C. was added slowly 2.5 M solution of n-BuLi in hexanes (169 ml, 0.522 mol, 1.2 equiv.). The resulting slurry was allowed to warm up to −60° C. and a clear brown solution was observed. The solution was then cooled to −78° C. and DMF (anhydrous, 38.67 g, 0.530 mole, 1.5 equiv.) was added slowly. The resulting solution was stirred at −78° C. for 0.5 hour, and warmed up slowly to 0° C. over a period of 1-1.5 hours. The solution was then poured slowly to a mixture of 0.25 M aq. hydrochloric acid (3.0 L) and ice water (1.4 L). The resulting slurry was stirred at 0-10° C. for 0.5 hour, filtered and rinsed with cold water (0.5 L). The cake was dried in vacuum oven at 55° C. for 24 hours to afford 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde 19 as a light yellow solid (90.8 g, 91% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.778 (t, J=4.8 Hz, 4H), 3.990 (t, J=4.8 Hz, 4H), 8.756 (s, 1H), 10.022 (s, 1H). LCMS (ESI pos) m/e 285 (M+1).
Quantity
90.2 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
169 mL
Type
reactant
Reaction Step Two
Name
Quantity
38.67 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1.4 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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